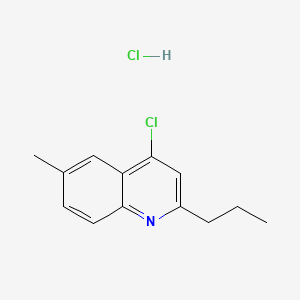

![molecular formula C12H15IN2O3 B598199 tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate CAS No. 1198426-57-1](/img/structure/B598199.png)

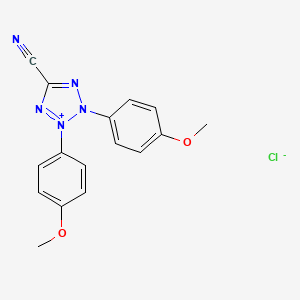

tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

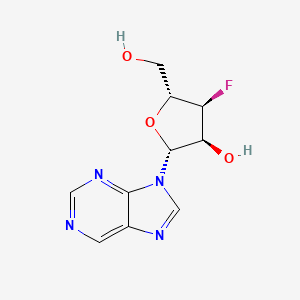

Tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate, hereafter referred to as "tBIPDOX", is a novel heterocyclic compound with potential applications in the fields of organic chemistry and medicinal chemistry. The unique structure of tBIPDOX makes it an attractive target for further research and development.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Therapeutic Agents

This compound serves as a versatile intermediate in the synthesis of various therapeutic agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential antiviral, antibacterial, and anticancer properties . The iodine moiety, in particular, offers a reactive site for further functionalization through cross-coupling reactions, which are pivotal in medicinal chemistry for creating complex molecules.

Organic Chemistry: Building Block for Heterocyclic Compounds

In organic synthesis, tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido-[3,4-b][1,4]oxazine-1-carboxylate is a valuable building block for constructing heterocyclic compounds. These structures are commonly found in many biologically active molecules, and the presence of both a tert-butyl ester and an iodine atom allows for a wide range of chemical transformations .

Materials Science: Precursor for Advanced Material Synthesis

The compound’s robust heterocyclic framework makes it a candidate for the design and synthesis of advanced materials. Its potential applications include the development of organic semiconductors and photovoltaic materials, where heterocycles play a crucial role in electron transport and light absorption processes .

Environmental Science: Study of Degradation Products

Environmental scientists can use this compound to study the degradation products of similar heterocyclic pesticides or pollutants. Understanding the breakdown pathways and the stability of such compounds in various environmental conditions is essential for assessing their long-term impact .

Biochemistry: Probe for Enzymatic Studies

In biochemistry, the compound can be used as a probe to study the activity of enzymes that interact with heterocyclic substrates. The iodine atom can be radioactively labeled, allowing researchers to track the compound’s metabolic pathways and interactions within biological systems .

Analytical Chemistry: Standard for Chromatographic Analysis

Due to its unique structure, tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido-[3,4-b][1,4]oxazine-1-carboxylate can serve as a chromatographic standard. It can help in developing analytical methods for detecting and quantifying similar compounds in complex mixtures, which is crucial in pharmaceutical quality control .

Eigenschaften

IUPAC Name |

tert-butyl 5-iodo-2,3-dihydropyrido[3,4-b][1,4]oxazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(16)15-6-7-17-9-8(15)4-5-14-10(9)13/h4-5H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZVDFZAPHWSFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C1C=CN=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674142 |

Source

|

| Record name | tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | |

CAS RN |

1198426-57-1 |

Source

|

| Record name | tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

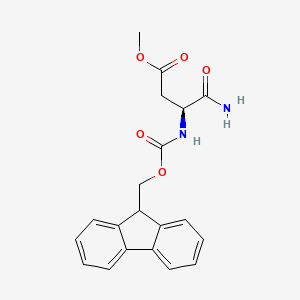

![tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598116.png)

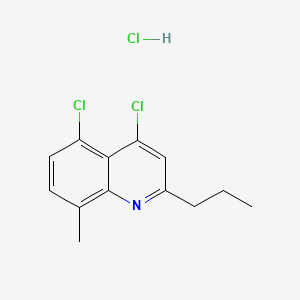

![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B598135.png)